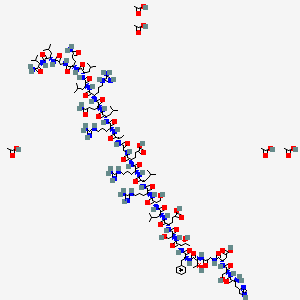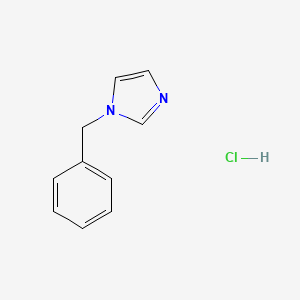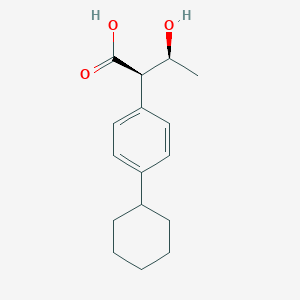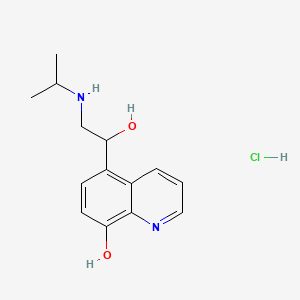
Quinterenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinterenol hydrochloride is a substituted 8-hydroxyquinoline derivative patented by Pfizer, Chas., and Co., Inc. It is primarily known for its role as a bronchodilator and acts as a beta-adrenergic agonist . This compound has shown significant potential in increasing the ventricular rate in experimental animals .
Preparation Methods
The synthesis of quinoline derivatives, including quinterenol hydrochloride, has seen various advancements. One notable method involves the reaction of aniline derivatives with acetaldehyde under microwave irradiation without any solvent, using hydrochloric acid as a catalyst . This method has been highlighted for its efficiency and high yield. Industrial production methods often employ green and sustainable chemical processes, such as solvent-free reactions, the use of ionic liquids, and photocatalytic synthesis .
Chemical Reactions Analysis
Quinterenol hydrochloride undergoes several types of chemical reactions:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often uses reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield quinoline N-oxides, while reduction could produce various hydroquinoline derivatives .
Scientific Research Applications
Quinterenol hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing other quinoline derivatives.
Biology: Its role as a beta-adrenergic agonist makes it valuable in studying cardiovascular and respiratory systems.
Mechanism of Action
Quinterenol hydrochloride exerts its effects by acting as a beta-adrenergic agonist. It binds to beta-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscles and an increase in heart rate and cardiac output . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the cyclic AMP signaling pathway .
Comparison with Similar Compounds
Quinterenol hydrochloride can be compared with other beta-adrenergic agonists such as isoproterenol and salbutamol. While isoproterenol is known for its rapid onset of action, this compound has a longer duration of action . Salbutamol, on the other hand, is more selective for beta-2 adrenergic receptors, making it more effective for bronchodilation with fewer cardiac side effects .
Similar Compounds
- Isoproterenol
- Salbutamol
- Terbutaline
- Metaproterenol
This compound stands out due to its balanced activity on both beta-1 and beta-2 receptors, making it versatile for both cardiac and respiratory applications .
Properties
CAS No. |
28418-28-2 |
|---|---|
Molecular Formula |
C14H19ClN2O2 |
Molecular Weight |
282.76 g/mol |
IUPAC Name |
5-[1-hydroxy-2-(propan-2-ylamino)ethyl]quinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-9(2)16-8-13(18)10-5-6-12(17)14-11(10)4-3-7-15-14;/h3-7,9,13,16-18H,8H2,1-2H3;1H |
InChI Key |
ZXJJXRFJIDRFPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



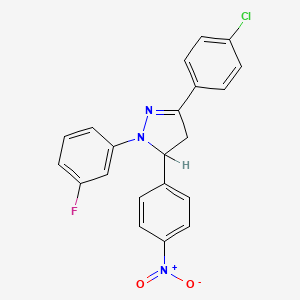
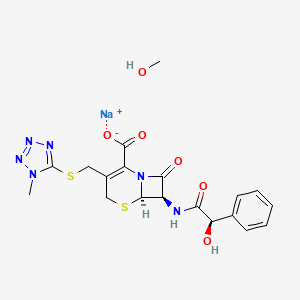
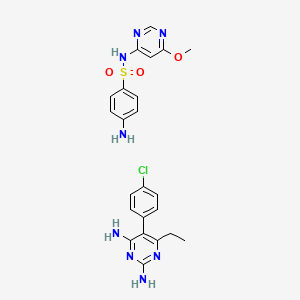
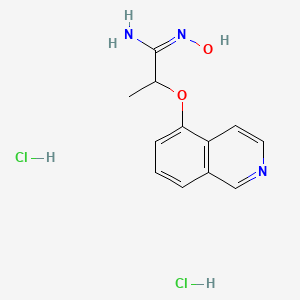
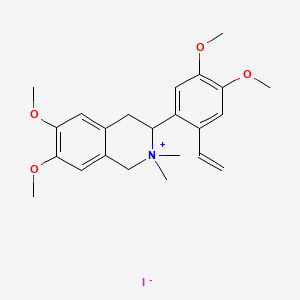
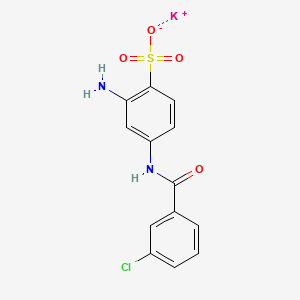
![4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione](/img/structure/B12771697.png)
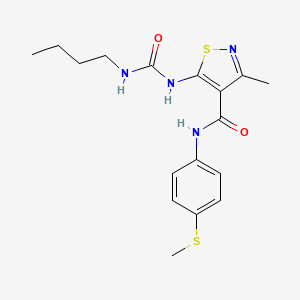
![[(1S,2R,6R,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl butanoate](/img/structure/B12771708.png)
